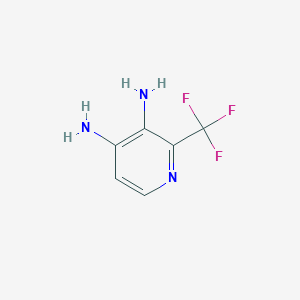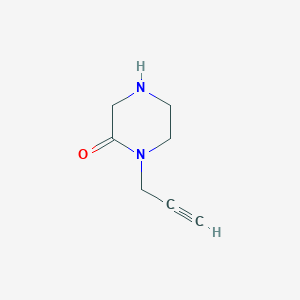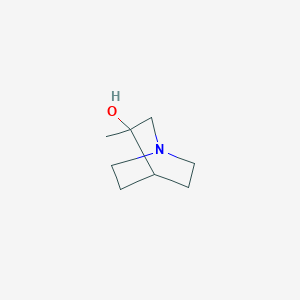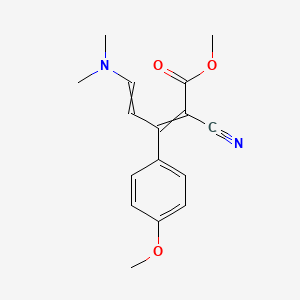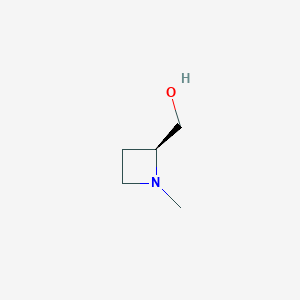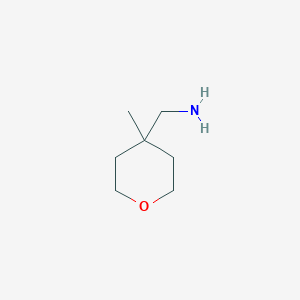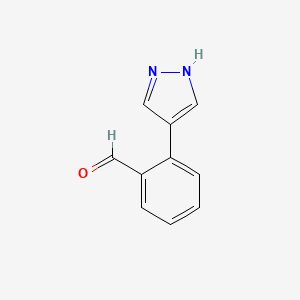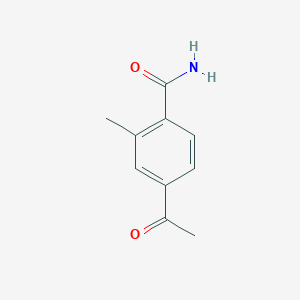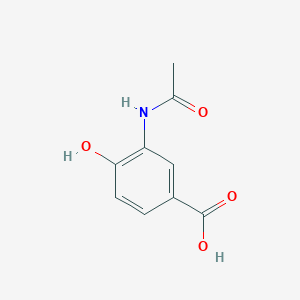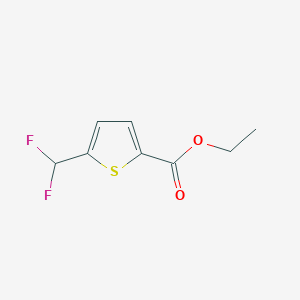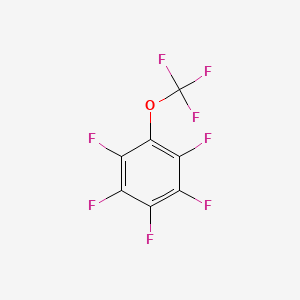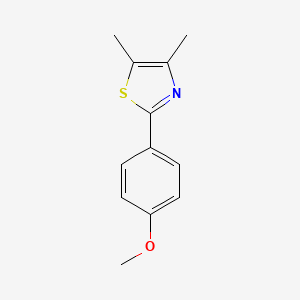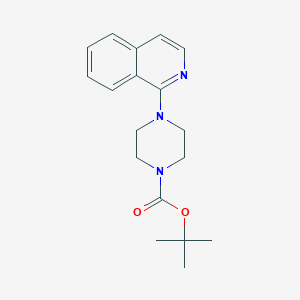
Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C18H23N3O2 . Its average mass is 313.394 Da and its monoisotopic mass is 313.179016 Da .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The Horner–Wadsworth–Emmons olefination is a commonly used method for introducing enyne side chains .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCN(CC1)c2cccc3c2ccnc3 . Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 241.8±25.9 °C . The compound has a molar refractivity of 90.8±0.3 cm3, and it accepts 5 hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Chemical Transformations and Synthesis : The compound has been involved in various chemical transformations. For instance, Ivanov (2020) explored the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines, where tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate played a role in the formation of complex chemical structures (Ivanov, 2020).
- Crystal Structure Analysis : Studies like that by Gumireddy et al. (2021) have focused on the crystal structure of similar sterically congested piperazine derivatives, highlighting their potential in pharmacological applications (Gumireddy et al., 2021).
Biological Evaluation and Pharmacological Potential
- Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, exploring its potential in vitro antibacterial and anthelmintic activity, suggesting a role in developing antimicrobial agents (Sanjeevarayappa et al., 2015).
- Antidepressant and Antipsychotic Potential : Zajdel et al. (2013) synthesized new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, including tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate derivatives, showing significant antidepressant activity in mice, suggesting a role in CNS drug development (Zajdel et al., 2013).
Material Science and Industrial Applications
- Anticorrosive Properties : Research like that by Praveen et al. (2021) on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a structurally related compound, explored its efficacy as a corrosion inhibitor for carbon steel in acidic conditions, demonstrating its potential in industrial applications (Praveen et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 4-isoquinolin-1-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXGIDINZEYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711438 | |
| Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
CAS RN |
205264-33-1 | |
| Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)
